5,6-Bis(o-tolylamino)pyrazine-2,3-dicarbonitrile
Description
5,6-Bis(o-tolylamino)pyrazine-2,3-dicarbonitrile is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5,6-bis(2-methylanilino)pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-13-7-3-5-9-15(13)23-19-20(24-16-10-6-4-8-14(16)2)26-18(12-22)17(11-21)25-19/h3-10H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNDVFRGKMQOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=C(N=C2NC3=CC=CC=C3C)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(o-tolylamino)pyrazine-2,3-dicarbonitrile typically involves palladium-catalyzed cross-coupling reactions. These reactions include Sonogashira, Suzuki, and Heck coupling reactions. The reaction conditions often involve the use of palladium catalysts such as Pd(PPh3)4, Pd(PPh3)2Cl2, and Pd(dppf)Cl2, which facilitate the formation of the desired product in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient palladium catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(o-tolylamino)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions are common, given the electron-withdrawing nature of the dicyanopyrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine derivatives .
Scientific Research Applications
5,6-Bis(o-tolylamino)pyrazine-2,3-dicarbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5,6-Bis(o-tolylamino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing dicyanopyrazine moiety allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to undergo nucleophilic substitution makes it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile
- 5,6-Bis(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles
Comparison
Compared to similar compounds, 5,6-Bis(o-tolylamino)pyrazine-2,3-dicarbonitrile is unique due to its specific substitution pattern and the presence of o-tolylamino groups. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
